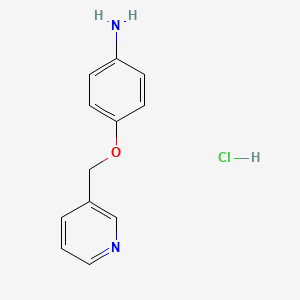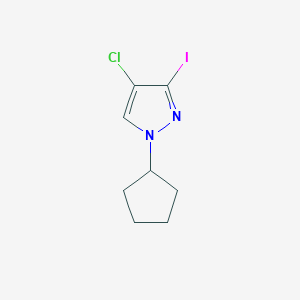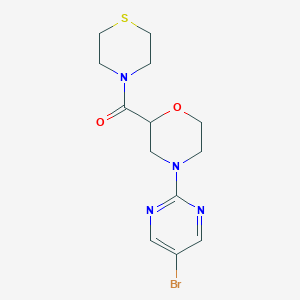
4-(Pyridin-3-ylmethoxy)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-ylmethoxy)aniline hydrochloride: is a chemical compound with the molecular formula C12H13ClN2O It is a hydrochloride salt form of 4-(pyridin-3-ylmethoxy)aniline, which is characterized by the presence of a pyridine ring attached to a methoxy group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-ylmethoxy)aniline hydrochloride typically involves the reaction of 4-(pyridin-3-ylmethoxy)aniline with hydrochloric acid. The specific synthetic steps may vary, but a common method involves the following steps:
Starting Materials: 4-(pyridin-3-ylmethoxy)aniline and hydrochloric acid.
Reaction Conditions: The reaction is usually carried out in an appropriate solvent such as ethanol or water, under controlled temperature and pH conditions.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-3-ylmethoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or aniline rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: 4-(Pyridin-3-ylmethoxy)aniline hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in assays to investigate enzyme activity, receptor binding, or other biochemical processes.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in drug discovery efforts, particularly in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and other industrial products. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-ylmethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(Pyridin-2-ylmethoxy)aniline hydrochloride
- 3-chloro-4-(pyridin-2-ylmethoxy)aniline
- 4-methoxy-3-[(pyridin-3-yl)methoxy]aniline
Comparison: 4-(Pyridin-3-ylmethoxy)aniline hydrochloride is unique due to the specific positioning of the pyridine ring and the methoxy group. This structural arrangement can influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various contexts.
Properties
Molecular Formula |
C12H13ClN2O |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C12H12N2O.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h1-8H,9,13H2;1H |
InChI Key |
XUDMMVQWKGZCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12225152.png)
![3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12225162.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B12225164.png)
![Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide](/img/structure/B12225167.png)

![1-[4-(Thiomorpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B12225173.png)
![2-{4-[(6-Methylpyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B12225174.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12225201.png)
![6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B12225207.png)
![Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]-](/img/structure/B12225209.png)
![1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12225213.png)
![1-(difluoromethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12225217.png)
![3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B12225225.png)
